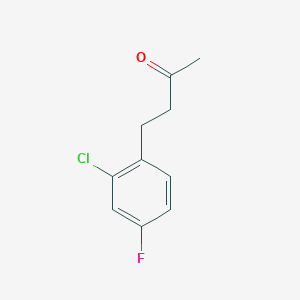
4-(2-Chloro-4-fluorophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClFO. It is a member of the butanone family, characterized by the presence of a ketone group. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process uses aluminum chloride as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature for about 4 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified using column chromatography with a mixture of ethyl acetate and n-hexane as the eluent .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products are usually halogenated derivatives.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound primarily acts on enzymes and receptors, altering their activity. This interaction often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-fluorobutyrophenone
- 2-Chloro-4-fluoroacetophenone
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-(2-Chloro-4-fluorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity is required .
Properties
Molecular Formula |
C10H10ClFO |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3 |
InChI Key |
GONPGZYIPQFCPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















